An In-Depth Technical Guide to 3-keto Petromyzonol: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 3-keto Petromyzonol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-keto Petromyzonol, a key bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus). This document details its chemical structure, physicochemical properties, and its critical role in the neuroendocrine regulation of reproduction. Special emphasis is placed on its interaction with the hypothalamic-pituitary-gonadal (HPG) axis. Furthermore, this guide outlines detailed experimental protocols for the isolation, characterization, and bioactivity assessment of 3-keto Petromyzonol, intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and drug development.
Chemical Structure and Properties
3-keto Petromyzonol is a C24 steroid characterized by a 5α-cholane skeleton. Its systematic name is (5α,7α,12α)-7,12,24-trihydroxy-cholan-3-one. The defining feature of its structure is the ketone group at the C-3 position of the steroid nucleus.
Chemical Structure:
-
Molecular Formula: C₂₄H₄₀O₄
-
Molecular Weight: 392.57 g/mol
-
CAS Number: 359436-56-9
-
SMILES: C--INVALID-LINK--C[C@H]1CC[C@H]2[C@@H]3--INVALID-LINK--[C@H]3CC(=O)C4)O">C@HC[C@]12C
Physicochemical Properties
A summary of the key physicochemical properties of 3-keto Petromyzonol is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical and synthetic methodologies.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.57 g/mol | [1] |
| CAS Number | 359436-56-9 | [1] |
| Melting Point | 173-175 °C | [1] |
| Boiling Point | 543.7 °C at 760 mmHg | [1] |
| Flash Point | 296.7 °C | [1] |
| Density | 1.130 g/cm³ | [1] |
| Vapor Pressure | 4.34E-14 mmHg at 25°C | [1] |
| LogP | 3.56460 | [1] |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | [1] |
| Storage Temperature | -20°C | [1] |
Biological Role and Signaling Pathway
3-keto Petromyzonol is a crucial component of the multi-part sex pheromone released by spermiating male sea lampreys. While it is active, its sulfated derivative, 3-keto Petromyzonol sulfate (3kPZS), is considered the primary and highly potent attractant for ovulating females, guiding them to nesting sites for successful reproduction.
The biological activity of these pheromones is mediated through the olfactory system, leading to the activation of the hypothalamic-pituitary-gonadal (HPG) axis. Exposure to 3kPZS has been shown to prime the neuroendocrine system in immature sea lampreys by modulating the synthesis and release of gonadotropin-releasing hormone (GnRH), a key regulator of the HPG axis.
Signaling Pathway of 3-keto Petromyzonol Sulfate (3kPZS)
The binding of 3kPZS to specific olfactory receptors in female sea lampreys initiates a signaling cascade that culminates in behavioral and physiological changes conducive to spawning. This pathway involves the upregulation of GnRH, which in turn stimulates the pituitary to release gonadotropins, leading to steroidogenesis in the gonads. In sea lampreys, two primary forms of GnRH, lamprey GnRH-I (lGnRH-I) and lamprey GnRH-III (lGnRH-III), are stimulated by this pheromonal cue. These GnRH molecules then act on GnRH receptors in the pituitary, which are G-protein coupled receptors that can activate downstream second messenger systems, such as the inositol phosphate (IP3) and cyclic AMP (cAMP) pathways, to elicit their physiological effects.
Experimental Protocols
The identification and characterization of 3-keto Petromyzonol and its biological activity have been achieved through a combination of analytical chemistry and neurobiological assays. A generalized workflow for such studies is the bioassay-guided fractionation approach.
Isolation of 3-keto Petromyzonol from Natural Sources
Objective: To extract and concentrate pheromone compounds from water conditioned by sexually mature male sea lampreys.
Methodology: Solid Phase Extraction (SPE)
-
Water Collection: House sexually mature male sea lampreys (15-30 individuals) in a large tank (e.g., 250 L) with aerated water at a controlled temperature (16-18 °C). Collect the conditioned water, typically overnight.
-
Resin Preparation: Use a suitable resin (e.g., Amberlite XAD) for solid phase extraction. Prior to use, soak the resin in methanol for at least 4 hours to activate it.
-
Column Packing: Load the activated resin into a chromatography column. Equilibrate the column by passing a sufficient volume of deionized water (e.g., 10 L) to remove any residual organic solvent.
-
Extraction: Pass the collected conditioned water through the prepared SPE column using a pump. The hydrophobic pheromone molecules will adsorb to the resin.
-
Elution: After the entire volume of conditioned water has passed through, elute the bound compounds from the resin using an organic solvent such as methanol or acetone.
-
Concentration: Concentrate the resulting eluate, typically under reduced pressure using a rotary evaporator, to yield a crude pheromone extract. This extract can then be subjected to further purification and analysis.
Synthesis of 3-keto Petromyzonol
-
Protection of Hydroxyl Groups: The hydroxyl groups at positions C-7, C-12, and C-24 of a suitable starting material (e.g., allocholic acid or a derivative) would need to be protected to prevent their oxidation. This can be achieved using standard protecting groups for alcohols.
-
Oxidation of the C-3 Hydroxyl Group: The unprotected 3-hydroxyl group is then oxidized to a ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.
-
Deprotection: The protecting groups on the C-7, C-12, and C-24 hydroxyls are subsequently removed to yield 3-keto Petromyzonol.
Bioactivity Assessment
Objective: To determine the olfactory and behavioral responses of sea lampreys to purified compounds.
Methodology 1: Electro-olfactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.
-
Animal Preparation: Anesthetize an adult female sea lamprey and secure it in a stereotaxic holder. Expose the olfactory epithelium by careful dissection.
-
Electrode Placement: Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on a nearby non-sensory tissue.
-
Odorant Delivery: Deliver a constant flow of oxygenated, anesthetic-containing water over the olfactory epithelium. Introduce precise pulses of the test compound (dissolved in a suitable solvent and diluted in the carrier water) into this flow.
-
Data Recording: Record the voltage changes (EOG responses) upon stimulation with the test compound. The amplitude of the response is indicative of the olfactory potency of the compound.
Methodology 2: Two-Choice Flume Behavioral Assay
This assay assesses the preference or avoidance behavior of a sea lamprey when presented with a choice between two water streams, one containing the test compound and one serving as a control.
-
Apparatus: Use a two-choice maze or flume where a central channel splits into two side channels.
-
Water Flow: Establish a constant, laminar flow of water through all channels.
-
Animal Acclimation: Place an ovulating female sea lamprey in the central downstream channel and allow it to acclimate for a defined period.
-
Odorant Introduction: Introduce the test compound into one of the side channels and a control (solvent only) into the other.
-
Behavioral Observation: Record the amount of time the lamprey spends in each of the side channels. A significant increase in time spent in the odorant-containing channel indicates attraction, while a significant decrease indicates repulsion.
Conclusion
3-keto Petromyzonol and its sulfated form are pivotal molecules in the chemical communication system of the sea lamprey, playing a fundamental role in orchestrating reproductive behavior. This technical guide has provided a detailed overview of its chemical structure, properties, and the signaling pathways it modulates. The experimental protocols described herein offer a foundational framework for researchers engaged in the study of this and other pheromonal systems. A thorough understanding of 3-keto Petromyzonol not only advances our knowledge of vertebrate chemical ecology and neuroendocrinology but also holds potential for the development of novel, targeted methods for the control of the invasive sea lamprey populations in the Great Lakes.
